molecular formula C9H10ClNO2 B1428819 Methyl 2-chloro-5-(methylamino)benzoate CAS No. 1340437-11-7

Methyl 2-chloro-5-(methylamino)benzoate

Cat. No. B1428819
M. Wt: 199.63 g/mol
InChI Key: UIHYLRDOIKVBSW-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-(methylamino)benzoate” is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 . This compound is also known by its IUPAC name, methyl 2-chloro-5-(methylamino)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-5-(methylamino)benzoate” is 1S/C9H10ClNO2/c1-11-6-3-4-8(10)7(5-6)9(12)13-2/h3-5,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-(methylamino)benzoate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

1. Chemical Structure and Properties

  • Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a novel acaricide also known as amido­flumet, exhibits interesting structural properties. This compound forms an intramolecular N—H⋯O hydrogen bond due to the orientations of its side chains (Kimura & Hourai, 2005).

2. Synthesis and Production

  • Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, a key intermediate in the synthesis of Tianeptine, is produced via a multi-step process involving diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. This method is notable for its industrial suitability due to higher yield and lower cost (Jian-she, 2009).

3. Applications in Medicinal Chemistry

  • Research in medicinal chemistry has explored the synthesis of N-10-methyl-4-thiofolic acid and related compounds using methyl 2-chloro-5-(methylamino)benzoate derivatives as intermediates. These compounds have potential as inhibitors of cofactor forms of tetrahydrofolate (Elliott et al., 1975).
  • Another study focused on the design and synthesis of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives, which demonstrated significant antibacterial activity against various bacterial strains (Murthy et al., 2011).

4. Agricultural Chemical Applications

  • Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, besides its structural interest, is primarily utilized as an acaricide, indicating its relevance in agricultural chemical applications (Kimura & Hourai, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-chloro-5-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11-6-3-4-8(10)7(5-6)9(12)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHYLRDOIKVBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-(methylamino)benzoate

Synthesis routes and methods

Procedure details

55.0 g (296 mmol) of methyl 2-chloro-5-aminobenzoate and 49.1 g (356 mmol) of potassium carbonate are suspended in 500 ml of acetonitrile p.a. 22.1 ml (356 mmol) of methyl iodide are added dropwise to the reaction mixture. The suspension is then boiled under reflux for 3 hours. After cooling, the reaction mixture is filtered. The filtrate is diluted with water. The aqueous phase is extracted twice with ethyl acetate. The combined organic phases are dried over sodium sulphate and filtered. The solvent is removed under reduced pressure on a rotary evaporator. The crude product is purified by column chromatography. This gives 30.0 g (51%) of methyl 2-chloro-5-(methylamino)benzoate.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
49.1 g
Type
reactant
Reaction Step Two
Quantity
22.1 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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